Isoeugenitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoeugenitin is a naturally occurring compound isolated from the soil fungus Papulaspora sp. It is known for its role as a regulatory substance that induces morphological development in the myxobacterium Stigmatella aurantiaca
Preparation Methods
Isoeugenitin is typically isolated from fungal cultures. The fungus Papulaspora sp. is cultivated on a solid-phase medium containing oatmeal powder and a nutrient solution. The culture is then extracted with acetone, and the extracts are screened for the presence of this compound
Chemical Reactions Analysis
Isoeugenitin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Isoeugenitin has several scientific research applications:
Mechanism of Action
Isoeugenitin exerts its effects by acting as a regulatory substance that induces morphological development in Stigmatella aurantiaca. It mimics pheromone-like activity, triggering the formation of fruiting bodies in the dark at specific concentrations . The exact molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to induce differentiation without light irradiation is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Isoeugenitin is structurally related to other chromones, such as isoeugenin, ferulic acid, p-coumaric acid, and caffeic acid . These compounds share similar chemical structures but differ in their biological activities and applications. For example, isoeugenin is known for its nitric oxide synthase inhibitory activity, while ferulic acid and caffeic acid are well-known antioxidants . The uniqueness of this compound lies in its ability to induce morphological development in myxobacteria, a property not commonly found in other related compounds .
Properties
CAS No. |
519-18-6 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-6-4-8(13)11-9(14)5-10(15-3)7(2)12(11)16-6/h4-5,14H,1-3H3 |
InChI Key |
DFAAYQHTFVTATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)C |
melting_point |
147.5 - 148 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.